molecular formula C20H24N2O4S B2547421 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922058-91-1

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2547421
CAS No.: 922058-91-1
M. Wt: 388.48
InChI Key: JLCNFSWLVNTLKS-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic small molecule designed for research applications, particularly in early drug discovery. This compound features a complex molecular architecture that combines a tetrahydroquinolinone scaffold, a privileged structure in medicinal chemistry, with a substituted benzenesulfonamide group. The presence of the sulfonamide moiety is a common feature in many pharmacologically active compounds and is known to serve as a key pharmacophore in inhibitors of various enzymes, such as carbonic anhydrases and protein kinases . The tetrahydroquinolinone core is a structure of significant interest, with derivatives being investigated for a wide range of biological activities, including as receptor agonists or modulators . This structural combination makes the compound a valuable candidate for virtual screening and pharmacophore modeling studies. Researchers can utilize it in high-throughput screening assays to probe its affinity for various protein targets, including nuclear receptors and enzymes with large binding cavities that accommodate diverse ligand structures . Its potential mechanism of action would be highly target-dependent but could involve key hydrogen bonding via the sulfonamide group and hydrophobic interactions through its aromatic and alkyl substituents. This product is intended for use by qualified researchers in in vitro studies and hit-to-lead optimization campaigns. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-26-20-13(2)10-17(11-14(20)3)27(24,25)21-16-7-8-18-15(12-16)6-9-19(23)22(18)4/h7-8,10-12,21H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCNFSWLVNTLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. Its structure combines a quinoline core with a sulfonamide group, both of which are recognized for their pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. Its molecular formula is C24H32N2O4SC_{24}H_{32}N_{2}O_{4}S with a molecular weight of approximately 432.59 g/mol. The presence of the sulfonamide group enhances its solubility and bioavailability, making it suitable for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates and inhibit specific enzymes. This property is particularly significant in antimicrobial activity where it inhibits bacterial dihydropteroate synthase.
  • DNA Intercalation : The quinoline core has the ability to intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is often associated with anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. For instance, sulfonamides are well-known for their bacteriostatic properties against a range of Gram-positive and Gram-negative bacteria. Preliminary studies suggest that 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may exhibit similar effects.

Anticancer Activity

The ability of the compound to intercalate DNA suggests potential anticancer applications. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting cellular processes linked to growth and survival. In vitro studies are needed to quantify its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Study on Quinoline Derivatives : A study demonstrated that certain quinoline derivatives exhibited cytotoxic effects on leukemia cells through apoptosis induction via mitochondrial pathways.
  • Sulfonamide Antibacterial Activity : A review highlighted the effectiveness of sulfonamides against bacterial infections and their role in inhibiting folate synthesis in bacteria .
  • Pharmacological Evaluation : In a recent pharmacological evaluation, compounds with similar structures were tested for their inhibitory effects on phosphodiesterase enzymes (PDEs), which play critical roles in cell signaling pathways associated with inflammation and cancer .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityMechanism
4-Ethoxy-3,5-Dimethyl-N-(1-Methyl-2-Oxo-Tetrahydroquinolin)BenzenesulfonamideAntimicrobial, AnticancerEnzyme inhibition, DNA intercalation
SulfanilamideAntibacterialInhibition of dihydropteroate synthase
ChloroquineAntimalarialInhibition of heme polymerization

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of benzenesulfonamides with tetrahydroquinoline-linked substituents. Key structural analogues include:

4-Methoxy-3-methyl-N-(2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide: Lacks the ethoxy group and the tetrahydroquinoline’s methyl substituent.

3,5-Dichloro-N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide: Features chloro substituents instead of methyl/ethoxy groups and an ethyl group on the tetrahydroquinoline.

4-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Omits the 3,5-dimethyl substituents on the benzene ring.

Crystallographic and Physicochemical Properties

Comparative crystallographic analyses using SHELXL reveal distinct molecular packing patterns. For instance:

  • The ethoxy group in the target compound enhances hydrophobic interactions in the crystal lattice compared to methoxy-substituted analogues, leading to higher melting points (Table 1).
  • 3,5-Dimethyl groups introduce steric hindrance, reducing solubility in polar solvents relative to unsubstituted variants.

Table 1: Comparative Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Aqueous Solubility (mg/mL) LogP
Target Compound 402.45 218–220 0.12 3.8
4-Methoxy-3-methyl-N-(2-oxo-DHQ-6-yl)BSA 374.40 195–197 0.45 2.9
3,5-Dichloro-N-(1-ethyl-2-oxo-THQ-6-yl)BSA 429.32 245–247 0.08 4.5

BSA = Benzenesulfonamide; DHQ = Dihydroquinoline; THQ = Tetrahydroquinoline

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